molecular formula C12H14N2O B2767209 N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide CAS No. 2411248-46-7

N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide

Cat. No.: B2767209
CAS No.: 2411248-46-7
M. Wt: 202.257
InChI Key: LQCWYYMTNWXACY-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide is a synthetic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound is characterized by the presence of a but-2-ynamide group attached to the 7-position of the tetrahydroindolizine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide typically involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate is then subjected to formylation at the C-3 position, followed by reduction to yield the desired compound . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the successful formation of the indolizine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in the formation of various substituted indolizine derivatives.

Scientific Research Applications

N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5,6,7,8-Tetrahydroindolizin-7-yl)but-2-ynamide include other indolizine derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, such as the but-2-ynamide group attached to the indolizine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-4-12(15)13-10-6-8-14-7-3-5-11(14)9-10/h3,5,7,10H,6,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWYYMTNWXACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN2C=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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